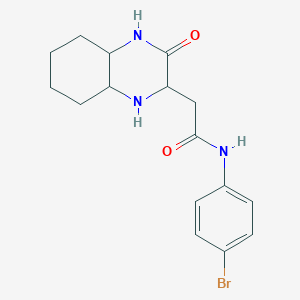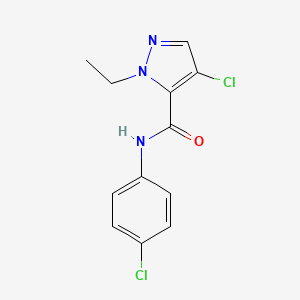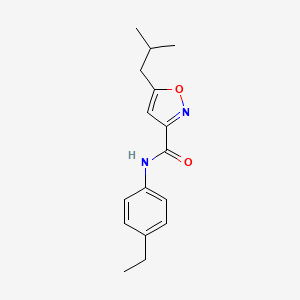
5-(2-methoxy-5-nitrophenyl)-2-furaldehyde phenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-methoxy-5-nitrophenyl)-2-furaldehyde phenylhydrazone, also known as MNPFH, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNPFH is a yellow crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Mechanism of Action
The mechanism of action of 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde phenylhydrazone is not fully understood. However, it is believed that this compound exerts its biological activities by interacting with cellular proteins and enzymes. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been shown to inhibit the activity of enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to inhibit the activity of enzymes involved in the inflammatory response, leading to a reduction in inflammation. In addition, this compound has been shown to have antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
5-(2-methoxy-5-nitrophenyl)-2-furaldehyde phenylhydrazone has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. This compound is also soluble in organic solvents, making it easy to work with. However, there are also some limitations to using this compound in lab experiments. This compound is not water-soluble, which can make it difficult to use in aqueous systems. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde phenylhydrazone. One area of interest is the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is the use of this compound as a plant growth regulator and insecticide in agriculture. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been studied for its potential use in medicine, agriculture, and environmental science. This compound has a range of biochemical and physiological effects and has several advantages for lab experiments. Further research is needed to fully understand the potential of this compound in various fields.
Synthesis Methods
The synthesis of 5-(2-methoxy-5-nitrophenyl)-2-furaldehyde phenylhydrazone involves the reaction of 2-furaldehyde, phenylhydrazine, and 2-methoxy-5-nitrobenzaldehyde in the presence of a catalyst. The reaction is carried out in ethanol at reflux temperature for several hours. The resulting product is then recrystallized from ethanol to obtain pure this compound.
Scientific Research Applications
5-(2-methoxy-5-nitrophenyl)-2-furaldehyde phenylhydrazone has been studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, this compound has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been studied for its potential use as a plant growth regulator and insecticide. In environmental science, this compound has been studied for its potential use as a water treatment agent.
Properties
IUPAC Name |
N-[(E)-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-24-17-9-7-14(21(22)23)11-16(17)18-10-8-15(25-18)12-19-20-13-5-3-2-4-6-13/h2-12,20H,1H3/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWLXSWXEUAUJR-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=NNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[({4-methyl-5-[2-(methylthio)ethyl]-1H-imidazol-2-yl}thio)acetyl]leucinate](/img/structure/B5907471.png)

![N-ethyl-1-(2-methylbenzyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5907481.png)
![N-(3-fluorophenyl)-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5907485.png)
![N'-[1-(2-chlorophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5907497.png)
![N-(4-chloro-2-methylphenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B5907498.png)
![N'-[1-(4-bromophenyl)ethylidene]methanesulfonohydrazide](/img/structure/B5907506.png)
![N-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]phenylalanine](/img/structure/B5907518.png)
![1-(2-phenoxyethyl)-4-[(2-phenoxyethyl)sulfonyl]-2,6-piperazinedione](/img/structure/B5907523.png)

![1-(4-chlorophenyl)-5-[4-(dimethylamino)-3-nitrobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5907533.png)
![benzyl N-{2-[(4-isobutoxybenzoyl)amino]-3-phenylacryloyl}glycinate](/img/structure/B5907534.png)
